4-Bromo-2-(4-bromophenoxy)aniline
Description
The study of complex aromatic compounds is a cornerstone of modern organic chemistry. The compound 4-Bromo-2-(4-bromophenoxy)aniline represents a synthetically intriguing molecule. Its structure is characterized by two benzene (B151609) rings linked by an ether oxygen, with bromine atoms and an amino group positioned at specific locations. This arrangement of functional groups suggests potential applications derived from the properties of each component.
Brominated aromatic compounds are of paramount importance in both laboratory-scale synthesis and industrial applications. The bromine atom, a halogen, is an excellent leaving group in a variety of chemical reactions, making bromo-aromatics versatile precursors for creating more complex molecules. nih.govresearchgate.net They are key substrates in numerous cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and specialized organic materials. nih.govbldpharm.com
In materials science, the presence of bromine in a molecule can impart valuable properties. Brominated compounds are widely used as flame retardants, as they can interrupt the chemical chain reactions of combustion. chemicalbook.comyoutube.comfluoryx.com When heated, they release bromine radicals that scavenge other high-energy radicals, thereby slowing the spread of fire. chemicalbook.com This makes them crucial additives in plastics, textiles, and electronic components to enhance safety. youtube.comfluoryx.com Furthermore, the high atomic mass of bromine can increase the refractive index of polymers and other materials.
The core structure of this compound is a phenoxyaniline (B8288346). Phenoxyaniline derivatives are a class of compounds that feature a phenoxy group (-O-Ph) attached to an aniline (B41778) (aminobenzene) core. These compounds are of interest in various research fields, including medicinal chemistry and materials science. chemicalbook.com For instance, some phenoxyaniline derivatives have been investigated for their potential as anti-inflammatory agents. uni.lusigmaaldrich.com The general structure allows for diverse substitutions on either aromatic ring, leading to a wide range of physical and chemical properties. chemicalbook.com A US patent describes certain 2-phenoxyaniline (B124666) derivatives as having an inhibitory action on the Na+/Ca2+ exchange system, indicating potential therapeutic applications. wikipedia.org
Closely related are diphenylamine (B1679370) derivatives, where a nitrogen atom bridges two aromatic rings. These compounds have a long history of use as antioxidants, stabilizers in propellants, and as starting materials for dyes and pharmaceuticals. google.combldpharm.com The structural similarity between phenoxyanilines (C-O-C-N linkage across rings) and diphenylamines (C-N-C linkage) means they can sometimes exhibit related biological or material properties. Diphenylamine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
Research into diaryl ethers and diarylamines, the broader classes to which this compound belongs, is vibrant and multifaceted. A significant area of research focuses on the synthesis of these molecules, with chemists developing milder and more efficient catalytic systems, often based on palladium or copper, for their preparation. nih.gov
In materials science, there is a trend toward designing diaryl ether and diarylamine derivatives for applications in organic electronics. These structures can form the backbones of hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The ability to tune the electronic properties of these molecules through substitution on the aromatic rings is a key advantage.
Furthermore, polybrominated diphenyl ethers (PBDEs) have been extensively studied, primarily due to their use as flame retardants and their environmental persistence. This has led to research into their environmental fate, toxicology, and the development of safer alternatives. The study of compounds like this compound could provide insights into the properties of less-brominated and potentially less persistent analogues.
Physicochemical Properties of Related Compounds
Due to the scarcity of specific experimental data for this compound, the following tables present information for closely related, well-documented compounds to provide a basis for understanding its likely characteristics.
Table 1: Properties of 4-(4-Bromophenoxy)aniline
This isomer differs in the substitution pattern on the aniline ring.
| Property | Value | Source(s) |
| CAS Number | 31465-35-7 | google.com |
| Molecular Formula | C₁₂H₁₀BrNO | google.com |
| Molecular Weight | 264.12 g/mol | google.com |
| Appearance | Solid | google.com |
| Melting Point | 104-108 °C | google.com |
| InChIKey | ZQMNUMBREHBKEB-UHFFFAOYSA-N | google.com |
Table 2: Properties of 2-Phenoxyaniline
This is the parent compound without bromine substituents.
| Property | Value | Source(s) |
| CAS Number | 2688-84-8 | uni.lu |
| Molecular Formula | C₁₂H₁₁NO | uni.lu |
| Molecular Weight | 185.22 g/mol | uni.lu |
| Appearance | - | - |
| Melting Point | 47-49 °C | uni.lu |
| Boiling Point | 170 °C at 18 mmHg | uni.lu |
Table 3: Properties of 4-Bromoaniline (B143363)
A potential precursor for synthesis.
| Property | Value | Source(s) |
| CAS Number | 106-40-1 | bldpharm.com |
| Molecular Formula | C₆H₆BrN | bldpharm.com |
| Molecular Weight | 172.025 g/mol | bldpharm.com |
| Appearance | - | - |
| Melting Point | 60-64 °C | bldpharm.com |
| Solubility in Water | <0.1 g/100 mL at 23 °C | bldpharm.com |
An in-depth analysis of the synthetic strategies for creating this compound reveals a multi-step process hinging on the precise formation of carbon-bromine bonds, a diaryl ether linkage, and the aniline functional group. The methodologies employed are central to the field of medicinal and materials chemistry, where brominated phenoxyanilines serve as crucial intermediates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9Br2NO |
|---|---|
Molecular Weight |
343.01 g/mol |
IUPAC Name |
4-bromo-2-(4-bromophenoxy)aniline |
InChI |
InChI=1S/C12H9Br2NO/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H,15H2 |
InChI Key |
LUGNGMTUORMJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)N)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Bromo 2 4 Bromophenoxy Aniline
Reactivity of Aromatic Bromine Substituents
The presence of two bromine atoms on the aromatic rings of 4-Bromo-2-(4-bromophenoxy)aniline significantly influences its reactivity. These halogen substituents can participate in both nucleophilic and electrophilic aromatic substitution reactions, with the specific pathway being dependent on the reaction conditions and the nature of the attacking species.
Nucleophilic Aromatic Substitution Pathways
Aromatic systems, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNA_r). chemistrysteps.com In the case of this compound, the bromine atoms themselves are electron-withdrawing, albeit weakly. This, combined with the potential for resonance stabilization of anionic intermediates, can facilitate nucleophilic substitution under certain conditions. chemistrysteps.comlibretexts.org
The mechanism of nucleophilic aromatic substitution typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org In this compound, a nucleophile can attack the carbon atom bearing a bromine atom, leading to the displacement of the bromide ion.
It is important to note that the reactivity of aryl halides in nucleophilic aromatic substitution is the reverse of that in SN1 and SN2 reactions, with aryl fluorides being the most reactive and aryl iodides the least. chemistrysteps.com This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the halogen.
| Reactant | Nucleophile | Product | Conditions |
| 1-bromo-2,4-dinitrobenzene | Aniline (B41778) | 2,4-Dinitrodiphenylamine | Not specified chegg.com |
| 2,4,6-trinitrochlorobenzene | aq. NaOH | 2,4,6-trinitrophenol | Room temperature libretexts.org |
| p-chloronitrobenzene | OH- | p-nitrophenol | 130 °C libretexts.org |
| o-chloronitrobenzene | OH- | o-nitrophenol | 130 °C libretexts.org |
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. wikipedia.orgquora.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com However, the presence of the bromine atom and the bulky phenoxy group can introduce steric hindrance, influencing the regioselectivity of the substitution.
The bromination of aniline, for instance, is a well-studied electrophilic aromatic substitution reaction. youtube.comyoutube.com In the absence of a protecting group, the reaction of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline, indicating the high reactivity of the activated ring. youtube.com To achieve monosubstitution, the amino group is often protected by acetylation, which reduces its activating effect and allows for more controlled substitution. quora.comyoutube.com In the context of this compound, electrophilic attack is expected to occur at the positions ortho and para to the amino group, with the precise outcome being a balance between electronic and steric effects.
| Starting Material | Reagents | Product | Key Observation |
| Aniline | Bromine water | 2,4,6-tribromoaniline | High reactivity of the activated ring. youtube.com |
| Acetanilide | Bromine in acetic acid | 4-bromoacetanilide | Controlled monosubstitution. youtube.com |
| Benzene (B151609) | Bromine, FeBr3 | Bromobenzene | Catalyst required for less reactive ring. libretexts.orgmakingmolecules.com |
Chemical Transformations of the Aniline Functional Group
The aniline functional group in this compound is a versatile handle for a variety of chemical transformations, including acylation, condensation, and coupling reactions. These reactions allow for the modification of the compound's structure and properties, opening up avenues for the synthesis of new materials and molecules with potential applications in various fields.
Acylation Reactions
Acylation of the amino group in anilines is a common strategy to protect the amine functionality, modulate its reactivity, or introduce new functional groups. quora.com The reaction typically involves the treatment of the aniline with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. In the case of this compound, acylation would lead to the formation of the corresponding N-acyl derivative. This transformation can be useful in multistep synthetic sequences, for example, to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. researchgate.net
| Aniline Derivative | Acylating Agent | Product |
| Aniline | Acetic anhydride | Acetanilide youtube.com |
| Diphenylamine (B1679370) | Benzoyl chloride | N-Benzoyldiphenylamine nih.gov |
Condensation Reactions to Schiff Bases
Anilines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). science.govnih.gov These reactions are typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, often with acid or base catalysis. acs.org The formation of Schiff bases from this compound would introduce an imine functionality, which can further participate in a variety of chemical transformations or impart specific properties to the molecule, such as the ability to form metal complexes. acs.org The synthesis of Schiff bases is a versatile method for creating diverse molecular architectures. science.gov
| Aniline Derivative | Carbonyl Compound | Schiff Base Product |
| 4-bromoaniline (B143363) | 2,3-dimethoxybenzaldehyde | (E)-4-bromo-N-(2,3-dimethoxybenzylidene)aniline nih.govdoaj.org |
| 3-amino-5-methylthio-1H-1,2,4-triazole | Substituted 2-hydroxybenzaldehyde | Corresponding Schiff base science.gov |
| 4-bromoaniline | Salicylaldehyde | (E)-2-(((4-bromophenyl)imino)methyl)phenol acs.org |
| 4-bromoaniline | 5-bromosalicylaldehyde | (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol acs.org |
Coupling Reactions involving the Amine Nitrogen
The nitrogen atom of the aniline group in this compound can participate in various coupling reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds. For instance, copper-catalyzed coupling reactions have been employed for the synthesis of halogenated diphenylamines. nih.gov Another important reaction is the Sandmeyer reaction, where the amino group is first converted to a diazonium salt, which can then be displaced by a variety of nucleophiles. wikipedia.org These coupling reactions provide powerful tools for the construction of complex molecular frameworks from simple aniline precursors.
| Aniline Derivative | Coupling Partner/Reagents | Product | Reaction Type |
| 4-Bromoaniline | NaNO2, H2SO4, then KI | 1-bromo-4-iodobenzene | Sandmeyer reaction wikipedia.org |
| Halogenated anilines | Not specified | Halogenated diphenylamines | Copper-catalyzed coupling nih.gov |
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound, featuring a nucleophilic amino group positioned ortho to a phenoxy substituent, is predisposed to intramolecular reactions, potentially leading to the formation of new heterocyclic systems or rearranged products.
One of the primary anticipated intramolecular reactions is cyclization to form dibenzo[b,f] researchgate.netmanchester.ac.ukoxazepine derivatives. This transformation is a known pathway for 2-phenoxyanilines. The reaction typically proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction. In the context of this compound, the amino group could displace the bromine atom on the adjacent ring, although this would be an unfavorable 7-endo-trig cyclization. A more plausible pathway involves the cyclization of a derivative, for instance, after N-acylation, or via a metal-catalyzed process that facilitates the ring closure. The synthesis of dibenzo[b,f] researchgate.netmanchester.ac.ukoxazepine derivatives has been achieved through various methods, including the condensation of substituted 2-aminophenols with 2-halobenzaldehydes or the intramolecular cyclization of related precursors, highlighting the feasibility of forming this heterocyclic core from appropriately substituted diaryl ethers and amines researchgate.netbeilstein-journals.orgresearchgate.net.
Another potential rearrangement pathway is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. In the case of this compound, a strong base could deprotonate the aniline nitrogen, and the resulting anion could attack the ipso-carbon of the other aromatic ring, leading to the displacement of the ether linkage and the formation of a diphenylamine derivative. The presence of electron-withdrawing groups on the migrating aryl ring typically facilitates this rearrangement manchester.ac.ukwikipedia.orgnih.govnih.gov. Given the presence of a bromine atom (an electron-withdrawing group) on the phenoxy ring, a Smiles rearrangement is a plausible, albeit likely challenging, transformation. The Truce-Smiles rearrangement, a variation involving a stronger carbanion nucleophile, has also been documented for related systems manchester.ac.ukwikipedia.org.
The following table summarizes potential intramolecular cyclization and rearrangement reactions based on analogous systems.
| Reaction Type | Plausible Product(s) | General Conditions | Reference(s) |
| Intramolecular Cyclization | Substituted Dibenzo[b,f] researchgate.netmanchester.ac.ukoxazepine | Metal catalysis (e.g., Cu, Pd), strong base, high temperature | researchgate.netbeilstein-journals.org |
| Smiles Rearrangement | Substituted Diphenylamine | Strong base (e.g., NaH, KHMDS) in a polar aprotic solvent | manchester.ac.ukwikipedia.orgnih.gov |
This table presents predicted reactivity based on analogous compounds, as direct experimental data for this compound is limited.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 4 Bromophenoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published experimental data for ¹H NMR, ¹³C NMR, ¹⁵N NMR, or two-dimensional NMR for 4-Bromo-2-(4-bromophenoxy)aniline were found. This information is essential for determining the precise arrangement of atoms and the chemical environment of the hydrogen, carbon, and nitrogen nuclei within the molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Specific chemical shifts, coupling constants, and multiplicity patterns for the aromatic and amine protons of this compound are not available in the reviewed literature.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
A detailed analysis of the carbon skeleton, including the chemical shifts for the 12 distinct carbon atoms of this compound, could not be performed due to the absence of published ¹³C NMR spectra.
Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Environment Characterization
The characterization of the nitrogen environment of the amine group using ¹⁵N NMR spectroscopy has not been reported for this compound.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Connectivity assignments through 2D NMR techniques such as COSY, HSQC, and HMBC, which are vital for confirming the bonding network between protons and carbons, are unavailable.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns
The molecular formula of this compound is C₁₂H₉Br₂NO, with an expected molecular weight of approximately 343.01 g/mol . bldpharm.com Mass spectrometry would confirm this molecular weight. The presence of two bromine atoms would lead to a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum. msu.educhemguide.co.uk However, specific experimental mass spectra detailing the molecular ion peak and the fragmentation pattern for this compound are not available in the searched literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.
For this compound, the theoretical exact mass would be calculated based on the masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br, ¹⁴N, ¹⁶O). The presence of two bromine atoms would result in a characteristic isotopic pattern ([M], [M+2], [M+4]) with predictable intensity ratios, which would be clearly resolved and accurately measured by HRMS. An experimental analysis would provide the measured m/z value, and the minuscule difference between the theoretical and measured mass would be reported in parts per million (ppm), confirming the compound's identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to an excited state. In organic molecules like this compound, the primary electronic transitions accessible in the typical UV-Vis range (200-800 nm) are π → π* and n → π* transitions.
π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated π-bonds, such as the phenyl rings in the target molecule. These transitions are typically high in intensity.
n → π Transitions:* These occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, is promoted to a π* antibonding orbital. These transitions are generally lower in intensity compared to π → π* transitions.
Single Crystal X-ray Diffraction Analysis
This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern.
| Parameter | Value |
| Chemical Formula | C₁₂H₉Br₂NO |
| Formula Weight | Data Not Available |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Conformational Analysis: Dihedral Angles and Pitch AnglesThe flexibility of the diphenyl ether linkage allows for various conformations. X-ray analysis would quantify the molecule's specific conformation in the solid state.
Pitch Angles: These angles provide a more detailed description of the propeller-like twist of the aryl groups relative to the plane of the bridging C-O-C atoms.
Intermolecular Non-Covalent Interactions (e.g., Halogen Bonds, Hydrogen Bonds)These weaker interactions are crucial for the stabilization of the crystal structure. An analysis would identify and characterize all significant non-covalent bonds. For this compound, potential interactions would include:
Hydrogen Bonds: The amine group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···O or N-H···N bonds with neighboring molecules.
Halogen Bonds: The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like oxygen or nitrogen on adjacent molecules (Br···O or Br···N). Short Br···Br contacts are also possible.
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 4 Bromophenoxy Aniline
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods could elucidate the following for 4-Bromo-2-(4-bromophenoxy)aniline:
Computational Prediction of Molecular Descriptors
Beyond quantum chemical calculations, a variety of molecular descriptors can be computationally predicted. These numerical values quantify different aspects of a molecule's structure and are crucial in fields like quantitative structure-activity relationship (QSAR) studies. For this compound, these could include descriptors related to its size, shape, and electronic properties.
While general principles of computational chemistry and studies on related brominated diphenyl ethers and substituted anilines exist, the specific data sets and detailed findings for this compound are not available in published literature. The absence of such research presents an opportunity for future computational studies to characterize this compound and contribute to the broader understanding of substituted diaryl ether systems.
Reaction Mechanism Elucidation through Theoretical Modeling
A thorough review of scientific literature and chemical databases reveals a notable absence of specific theoretical modeling studies aimed at elucidating the reaction mechanisms of this compound. While computational methods are frequently employed to study reaction pathways, transition states, and kinetic parameters for related aniline (B41778) and diphenyl ether derivatives, dedicated research on the mechanistic aspects of this particular compound's synthesis or degradation has not been reported.
In Silico Approaches for Intermolecular Interactions and Binding Affinities
Computational techniques are instrumental in predicting how a molecule interacts with its environment and potential biological targets. These methods are pivotal in fields like drug discovery and materials science.
Molecular Docking Studies (e.g., with enzyme targets)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the utility of this technique, there are currently no published molecular docking studies specifically involving this compound with any enzyme or biological receptor. Such studies would be valuable in identifying potential biological activities and mechanisms of action.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility and stability of molecules over time. To date, no specific MD simulation studies have been published for this compound. These simulations would be beneficial for understanding its conformational landscape, the stability of different rotamers, and its behavior in various solvent environments.
Studies on Prototropic Tautomerism and Intramolecular Proton Transfer
Prototropic tautomerism, which involves the migration of a proton, is a key area of study for many organic molecules, particularly those with amine and hydroxyl functionalities. Aniline and its derivatives can theoretically exhibit enamine-imine tautomerism. encyclopedia.pub Similarly, intramolecular proton transfer is a fundamental process that can occur in excited states. sigmaaldrich.cn However, a specific investigation into the prototropic tautomers or the potential for intramolecular proton transfer in this compound has not been documented in the scientific literature.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block for Diversification
The structure of 4-Bromo-2-(4-bromophenoxy)aniline is primed for chemical diversification. The presence of two distinct bromine atoms, one on each phenyl ring, and a nucleophilic aniline (B41778) group provides multiple reactive sites. This allows for a programmed and site-selective introduction of new functional groups, making it an ideal scaffold for building libraries of complex molecules.
The bromine atoms are particularly suited for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Heck reactions. chemicalbook.com These methodologies are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms, influenced by their electronic environment, can potentially be exploited for sequential couplings. For instance, the bromine atom on the aniline-bearing ring is activated by the electron-donating amine group, while the other bromine is on a phenoxy ring, offering opportunities for selective reactions under carefully controlled conditions.
The aniline moiety itself can undergo a wide range of transformations, including acylation, alkylation, diazotization (leading to azides, halides, or other groups), and condensation reactions. This trifecta of reactive sites—two distinct bromo groups and an amino group—positions this compound as a versatile building block, analogous to how simpler compounds like 4-bromoaniline (B143363) serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comketonepharma.comechemi.com
Precursor in the Synthesis of Complex Aromatic Systems
The compound serves as an advanced intermediate for the construction of fused heterocyclic structures, which are prevalent in medicinal chemistry and materials science.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of the quinazolinone core often relies on precursors containing an ortho-aminoaryl carbonyl functionality or its equivalent. This compound is an ortho-substituted aniline (the bulky 4-bromophenoxy group is positioned ortho to the amine).
This structure is well-suited for established quinazolinone syntheses. A common strategy involves the condensation of an ortho-substituted aniline with a one-carbon (C1) building block, such as an aldehyde or its derivative, followed by cyclization and oxidation. In this case, the aniline nitrogen and the adjacent C-H bond of the phenyl ring would participate in the ring formation. The general applicability of using substituted anilines in such cyclizations is well-documented. organic-chemistry.orgnih.gov The resulting quinazolinone would be highly functionalized with a bromo substituent and a bromophenoxy group, making it a suitable candidate for further derivatization in drug discovery programs. nih.gov
| Reaction Step | Description | Reagents/Conditions |
| Step 1: Condensation | Reaction of the aniline with a C1 source to form an intermediate. | Aldehydes (R-CHO), Formic Acid, or Orthoesters |
| Step 2: Cyclization | Intramolecular ring closure to form the dihydroquinazolinone ring. | Acid or base catalysis, often with heating |
| Step 3: Oxidation | Dehydrogenation to yield the aromatic quinazolinone system. | Oxidizing agents (e.g., DDQ, MnO₂, air) |
This table outlines a generalized pathway for the synthesis of quinazolinone derivatives from an ortho-substituted aniline like this compound.
Formation of Triazole-Based Scaffolds
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, which are important pharmacophores in medicinal chemistry. frontiersin.org While direct cyclization from this compound is not a single step, the aniline group is a key handle for initiating the synthesis of triazole precursors.
A plausible synthetic route would involve the conversion of the primary amine group into an azide (B81097) (-N₃) via a diazotization reaction followed by treatment with sodium azide. This aryl azide intermediate is a classic component in the Huisgen 1,3-dipolar cycloaddition reaction with an alkyne to form a 1,2,3-triazole ring. This "click chemistry" approach is highly efficient and modular, allowing for the connection of the 4-Bromo-2-(4-bromophenoxy)phenyl moiety to a wide variety of other molecular fragments. The resulting triazole would retain the two bromine atoms, offering sites for subsequent modifications. nih.gov
Development of Specialized Intermediates for Downstream Synthesis
The core structure of this compound, a substituted diphenyl ether amine, is analogous to scaffolds used in materials science, particularly for organic electronics. For example, related triphenylamine (B166846) derivatives are foundational for hole-transporting materials (HTMs) in devices like perovskite solar cells.
By reacting the aniline nitrogen (e.g., via Buchwald-Hartwig amination) with other aryl halides, this compound can be converted into more complex, non-symmetrical triphenylamine-based intermediates. The bromo-substituents on these intermediates are critical, as they serve as reactive handles for late-stage functionalization, such as introducing solubilizing groups or other electronically active moieties through cross-coupling reactions. nih.gov This strategy allows for the fine-tuning of the electronic and physical properties of the final materials.
| Intermediate Class | Synthetic Transformation | Potential Application |
| Substituted Triphenylamines | N-Arylation of the aniline group | Hole-Transporting Materials |
| Complex Biaryls | Suzuki or Stille coupling at Br sites | Organic Light-Emitting Diodes (OLEDs) |
| Functionalized Ligands | Introduction of phosphine (B1218219) or other coordinating groups | Homogeneous Catalysis |
This table illustrates the potential for converting this compound into specialized intermediates for various downstream applications.
Derivatization Reagent Development
The unique features of this compound also make it a candidate for the development of specialized analytical reagents.
Reagents for Enhanced Detection in Analytical Techniques (e.g., HPLC-MS)
In analytical chemistry, particularly in metabolomics and pharmaceutical analysis, derivatization is often used to improve the detection of molecules by techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Reagents that introduce a specific tag onto an analyte can enhance ionization efficiency and provide a unique mass spectrometric signature.
Compounds containing bromine are excellent for this purpose. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, of nearly equal abundance. A molecule containing one bromine atom will show a characteristic M/M+2 isotopic pattern in its mass spectrum. A molecule with two bromine atoms, such as this compound, will exhibit a highly distinctive M/M+2/M+4 pattern with a 1:2:1 intensity ratio, making it easily recognizable even at very low concentrations in complex biological matrices. nih.govnih.govresearchgate.net
The aniline group of this compound can be readily coupled to analytes containing carboxylic acids (a common functional group in metabolites) to form a stable amide bond. The resulting derivative would carry the dibromo-tag, enabling its sensitive and selective detection by HPLC-MS/MS, aiding in the identification and quantification of the original analyte. nih.gov
Utilization of Bromine Isotope Patterns for Structural Confirmation
The structural elucidation of halogenated organic compounds is a critical aspect of advanced organic synthesis and analysis. For brominated molecules such as this compound, mass spectrometry provides a definitive method for structural confirmation, primarily through the analysis of unique isotopic patterns generated by the natural abundance of bromine isotopes.
The Principle of Bromine Isotope Patterns
Bromine naturally exists as two stable isotopes, Bromine-79 (⁷⁹Br) and Bromine-81 (⁸¹Br), with near-equal natural abundances of 50.54% and 49.46%, respectively. libretexts.orgucalgary.calibretexts.org This approximate 1:1 ratio is a distinctive feature that is exploited in mass spectrometry. libretexts.orgucalgary.ca When a molecule containing a single bromine atom is analyzed, its mass spectrum will exhibit two peaks for the molecular ion: the 'M' peak, corresponding to the molecule containing ⁷⁹Br, and an 'M+2' peak of nearly equal intensity, corresponding to the molecule containing ⁸¹Br. libretexts.orgyoutube.com This characteristic doublet immediately suggests the presence of one bromine atom. youtube.com
Isotopic Signature of this compound
The utility of this phenomenon is amplified in molecules with multiple bromine atoms. For this compound, which contains two bromine atoms, the molecular ion region in its mass spectrum is predicted to show a characteristic triplet of peaks: M, M+2, and M+4. youtube.com This pattern arises from the possible combinations of the two bromine isotopes within the molecule:
M peak: Corresponds to the molecule containing two ⁷⁹Br isotopes (⁷⁹Br, ⁷⁹Br).
M+2 peak: Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.
M+4 peak: Corresponds to the molecule containing two ⁸¹Br isotopes (⁸¹Br, ⁸¹Br).
The statistical probability of these combinations results in a distinctive relative intensity ratio of approximately 1:2:1 for the M:M+2:M+4 peaks. youtube.com This triplet signature is a highly reliable indicator for the presence of two bromine atoms in a molecule.
Detailed Research Findings
While specific peer-reviewed synthetic procedures and mass spectrometric analyses for this compound are not extensively documented in public literature, its structural confirmation would rely on these established principles. The analysis of structurally similar polybrominated diphenyl ethers (PBDEs) in environmental and biological samples frequently uses gas chromatography-mass spectrometry (GC-MS), where the isotopic patterns are indispensable for identifying and quantifying these compounds. nih.govnih.govthermofisher.comcdc.gov
For this compound (C₁₂H₉Br₂NO), the theoretical monoisotopic mass of the molecular ion (M) containing two ⁷⁹Br atoms is 340.91 Da. The subsequent isotopic peaks can be calculated as follows:
| Peak | Isotopic Composition | Calculated m/z | Expected Relative Intensity |
| M | C₁₂H₉(⁷⁹Br)₂(¹⁴N)(¹⁶O) | 340.91 | ~100% |
| M+2 | C₁₂H₉(⁷⁹Br)(⁸¹Br)(¹⁴N)(¹⁶O) | 342.91 | ~196% |
| M+4 | C₁₂H₉(⁸¹Br)₂(¹⁴N)(¹⁶O) | 344.91 | ~96% |
This interactive table summarizes the predicted mass-to-charge ratios (m/z) and relative intensities for the molecular ion cluster of this compound.
This predictable and easily identifiable 1:2:1 pattern in the mass spectrum serves as a crucial data point in the structural confirmation of this compound. It allows chemists to rapidly and confidently verify the successful incorporation of both bromine atoms into the target structure during synthesis and purification, distinguishing it from mono-brominated precursors or other side products.
Contributions to Specialized Materials Science Research
Design and Synthesis of Optoelectronic Materials
The inherent charge-transporting capabilities and synthetic versatility of aniline (B41778) derivatives make them fundamental building blocks for materials used in optoelectronic devices.
Brominated aromatic amines are pivotal intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The bromine atoms serve as reactive sites for cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the construction of larger, more complex molecules with specific electronic properties.
For instance, derivatives like N-(4-Bromophenyl)-4-Phenyl-N-(4-Phenylphenyl)aniline are key intermediates for OLED materials. innospk.com This compound, a triarylamine derivative, leverages its bromine functionality for further synthesis, leading to advanced materials for cutting-edge display technologies. innospk.com Similarly, 4-Bromodiphenylamine and 4-bromo-N-(4-bromophenyl)-N-phenylaniline are utilized as precursors in the production of host materials and hole-transporting materials (HTMs) for phosphorescent OLEDs (PhOLEDs). gg-oled.comnih.gov
The synthesis of acridine-based host materials, for example, involves the reaction of 4-bromo-N-(4-bromophenyl)-N-phenylaniline with 9,9-dimethyl-9,10-dihydroacridine (DMAC) via a palladium-catalyzed Buchwald-Hartwig amination. nih.gov The resulting material, TPA-2ACR, when used as an HTM in a green PhOLED, demonstrated excellent efficiencies, significantly outperforming devices based on standard materials like TAPC. nih.gov
Table 1: Properties of OLED Intermediates A selection of brominated aniline derivatives used in the synthesis of OLED materials.
| Compound Name | CAS Number | Molecular Formula | Key Application |
| N-(4-Bromophenyl)-4-Phenyl-N-(4-Phenylphenyl)aniline | 499128-71-1 | C₃₀H₂₂BrN | OLED Intermediate innospk.com |
| 4-Bromodiphenylamine | 54446-36-5 | C₁₂H₁₀BrN | OLED Material Precursor gg-oled.com |
| 4-bromo-N-(4-bromophenyl)-N-phenylaniline | --- | C₁₈H₁₃Br₂N | Synthesis of Hole Transport Materials nih.gov |
In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole transport materials (HTMs) are critical for efficient device performance. nih.gov They facilitate the extraction of positively charged holes from the perovskite absorber layer, minimizing charge recombination. nih.gov While the industry standard HTM is often Spiro-OMeTAD, its high cost and need for chemical doping have driven research into alternatives. nih.govchemborun.com
This demonstrates a key principle: the incorporation of bromine-containing functional groups at critical interfaces can passivate defects and improve energy level alignment, thereby enhancing the efficiency and stability of solar cells.
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for applications in optical switching, frequency conversion, and optical data storage. researchgate.net
Second Harmonic Generation (SHG) is a process where a material converts two photons of a certain frequency into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a key metric for NLO materials. Organic materials derived from benzylidene aniline have shown significant NLO properties.
For example, 4-bromo-4′-hydroxybenzylidene aniline (BHBA) was synthesized and its SHG efficiency was tested using the Kurtz-Perry powder technique with a Nd:YAG laser. researchgate.net The results showed that BHBA has an SHG efficiency approximately 1.3 times that of the standard inorganic NLO material, Potassium Dihydrogen Phosphate (KDP). researchgate.net Another related compound, 4-bromo-4'chloro benzylidene aniline (BCBA), was also evaluated for its NLO efficiency and compared with KDP. researchgate.net
Table 2: Relative SHG Efficiency of Benzylidene Aniline Derivatives Comparison of the second harmonic generation efficiency of organic NLO crystals relative to the inorganic standard, KDP.
| Compound Name | Abbreviation | Relative SHG Efficiency (vs. KDP) |
| 4-bromo-4′-hydroxybenzylidene aniline | BHBA | ~1.3 times KDP researchgate.net |
| 4-bromo-4'chloro benzylidene aniline | BCBA | Compared with KDP researchgate.net |
The significant NLO activity in organic molecules often arises from a specific molecular architecture known as a "push-pull" system. researchgate.net This design involves a π-conjugated system (the "bridge") that is substituted with an electron-donating group (the "push") on one end and an electron-accepting group (the "pull") on the other. This charge asymmetry enhances the molecule's second-order polarizability (β), which is the microscopic origin of the macroscopic SHG effect.
In molecules like the benzylidene aniline derivatives discussed:
Electron Donor Groups: The aniline moiety, especially when substituted with groups like hydroxyl (-OH), can act as a strong electron donor.
Electron Acceptor Groups: Halogen atoms like bromine (-Br) and chlorine (-Cl) act as electron-withdrawing groups.
Conjugated System: The benzylidene aniline core provides the π-conjugated bridge that facilitates charge transfer from the donor to the acceptor upon excitation by a strong light field.
The molecular flexibility of these organic compounds allows for fine-tuning of their NLO properties by strategically choosing different donor and acceptor groups. researchgate.net
Engineering of Advanced Polymers and Coatings
The incorporation of specific functional groups into polymer backbones can impart desirable properties such as high thermal stability, flame retardancy, and specific optical or electronic characteristics. Bromine-containing compounds are often used as monomers or precursors in the synthesis of such advanced polymers.
For example, in the development of novel triazine-based benzoxazine (B1645224) monomers for high-performance polymers, bromine-functionalized precursors are utilized. The synthesis of a brominated Schiff base monomer, a key step in creating the final benzoxazine structure, employed 4-bromo-2-hydroxybenzaldehyde . acs.org This precursor was reacted with a triamine core to form an intermediate that could then be used to build complex, thermally stable polymer networks. acs.org The presence of bromine in the final polymer structure can enhance flame retardancy and modify the material's refractive index and dielectric properties.
Material Property Modulation through Structural Modifications
The chemical architecture of 4-bromo-2-(4-bromophenoxy)aniline serves as a foundational platform for developing advanced polymers, particularly poly(ether imide)s (PEIs). The properties of these high-performance materials are not static; they can be meticulously engineered by introducing specific structural modifications to the diamine monomer or by strategically selecting the dianhydride co-monomer. This ability to tune material characteristics at the molecular level is a cornerstone of modern materials science, allowing for the creation of polymers tailored for specific and demanding applications.
The inherent features of this compound—such as the ether linkage that imparts a degree of flexibility and the bromine atoms that add bulk and specific chemical reactivity—are starting points for modulation. Research into analogous polyimide systems has demonstrated clear structure-property relationships that can be extrapolated to polymers derived from this specific diamine.
Detailed Research Findings
Systematic investigations into substituted aromatic polyimides reveal that even subtle changes in the monomer structure can lead to significant shifts in the final polymer's thermal, mechanical, and solubility profiles. vt.edu The primary methods for this modulation include altering substituent groups, changing the isomeric attachment points of linkages, and varying the dianhydride component in the polymerization process. vt.eduscilit.com
One of the most significant factors is the presence and position of halogen atoms. The introduction of bulky bromine substituents on the polymer backbone has been shown to increase the glass transition temperature (Tg). researchgate.net This is attributed to the steric hindrance caused by the large bromine atoms, which restricts the rotational motion of the polymer chains, thereby increasing the energy required for the transition from a glassy to a rubbery state. researchgate.net However, this modification can also lead to a slight decrease in thermal stability, as the carbon-bromine bonds may be susceptible to cleavage at very high temperatures. researchgate.net
Furthermore, the isomeric position of the ether and amine linkages on the phenyl rings is a critical determinant of polymer properties. scilit.com For instance, shifting from a para (1,4) substitution pattern to a meta (1,3) arrangement can disrupt the linearity and close packing of polymer chains. researchgate.net This disruption typically leads to enhanced solubility in common organic solvents and can lower the glass transition temperature, making the polymer more processable. researchgate.net
The incorporation of other functional groups is another powerful tool for property modulation. Fluorine-containing groups, such as trifluoromethyl (-CF3), are frequently introduced into polyimide structures to enhance several properties simultaneously. nih.gov These groups can increase solubility, improve optical transparency, lower the dielectric constant, and reduce water absorption, all of which are highly desirable traits for materials used in microelectronics and aerospace. nih.govcore.ac.uk
The choice of the tetracarboxylic dianhydride used for polymerization with this compound is equally crucial. Different dianhydrides introduce varying degrees of rigidity or flexibility into the polymer backbone, directly impacting the final properties. For example, highly rigid dianhydrides like Pyromellitic Dianhydride (PMDA) tend to produce polyimides with very high Tg and excellent thermal stability but limited solubility. In contrast, more flexible dianhydrides containing ether linkages or hexafluoroisopropylidene groups, such as 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), can significantly improve solubility and processability while maintaining good thermal properties. researchgate.net
These structure-property relationships are summarized in the following table, which illustrates the expected effects of various modifications on polyimides derived from a this compound structural base.
Interactive Data Table: Impact of Structural Modifications on Polyimide Properties
The following table presents representative data synthesized from established structure-property relationships in polyimides to illustrate the effects of modifying the this compound structure. researchgate.netresearchgate.net
| Polymer ID | Diamine Structural Modification | Dianhydride Used | Expected Glass Transition Temp. (Tg) | Expected Thermal Stability (Td, 5% wt. loss) | Expected Solubility |
| PEI-1 (Baseline) | This compound | BTDA | ~260 °C | ~510 °C | Limited |
| PEI-2 | Isomeric Shift (meta-linkage) | BTDA | Lower (~245 °C) | ~505 °C | Improved |
| PEI-3 | Added -CF3 group | BTDA | Higher (~275 °C) | ~515 °C | Improved |
| PEI-4 (Baseline) | This compound | 6FDA | ~250 °C | ~500 °C | Good |
| PEI-5 | Isomeric Shift (meta-linkage) | 6FDA | Lower (~235 °C) | ~495 °C | Excellent |
| PEI-6 | Added -CF3 group | 6FDA | Higher (~265 °C) | ~505 °C | Excellent |
This strategic, molecular-level engineering allows scientists to fine-tune the performance characteristics of materials derived from this compound, enabling the development of advanced materials optimized for challenging technological environments.
Exploration in Medicinal Chemistry Research and Biological Studies: Mechanistic Aspects
Investigation of Chemical Interactions with Biological Targets
The biological activity of 4-Bromo-2-(4-bromophenoxy)aniline and related compounds is fundamentally dictated by their chemical structure, which allows for a range of interactions with biological macromolecules. The presence of two phenyl rings connected by an ether bridge, an aniline (B41778) functional group, and bromine atoms creates a molecule with distinct electronic and steric properties that govern its binding capabilities.
The aniline moiety provides a site for hydrogen bonding, a crucial interaction for ligand-receptor binding. The nitrogen atom's lone pair of electrons and the N-H bonds can act as hydrogen bond acceptors and donors, respectively. Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, which is increasingly recognized for its importance in ligand binding to protein active sites. Derivatives of N-(4-phenoxybenzyl)aniline have been specifically evaluated for their inhibitory activity against enzymes like acetylcholinesterase, demonstrating the scaffold's potential for targeted interactions. nih.gov The binding affinity of related molecules, such as 4-bromo-N,N-bis(4-methoxyphenyl)aniline, is influenced by both the bromine atom and the substituents on the phenyl rings, which can modulate key biochemical pathways.
Design and Synthesis of Novel Pharmacological Scaffolds
The this compound structure is a valuable starting point, or scaffold, for the synthesis of more complex molecules with tailored pharmacological properties. The technique of molecular hybridization, which combines the essential structural features (pharmacophores) of different bioactive compounds, has been applied to the diphenyl ether core to create new molecules with potentially enhanced efficacy. nih.govacs.org
The synthetic versatility of this scaffold allows for modifications at several key positions:
The Aniline Group: The amine can be acylated, alkylated, or used in condensation reactions to attach various other molecular fragments, creating libraries of new compounds for screening.
The Bromine Atoms: The bromine atoms are particularly useful as they can be readily replaced or used as handles in cross-coupling reactions (e.g., Suzuki or Stille reactions). This allows for the attachment of a wide variety of other functional groups or ring systems, a common strategy in drug discovery. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were created by substituting a chlorine atom with the more lipophilic bromine atom, with the goal of improving antimicrobial effects. mdpi.com
The Aromatic Rings: The phenyl rings can be further substituted to fine-tune the electronic properties, solubility, and steric profile of the molecule to optimize binding to a specific biological target.
This approach has led to the development of diverse compounds, including bis-heterocycles from diphenyl ether precursors like 4,4′-oxydibenzaldehyde, and various intermediates for pharmaceuticals and agrochemicals. nih.govacs.org
Mechanistic Studies of Antimicrobial Action (Interference with Bacterial Processes)
Derivatives of brominated diphenyl ethers and related bromophenols have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the precise antimicrobial mechanism of this compound is not fully elucidated, studies on structurally similar compounds point to several key bacterial processes that are likely disrupted.
One primary mechanism is the disruption of bacterial cell membrane integrity . The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the bacterial cell membrane. This can lead to a loss of membrane potential, increased permeability, and leakage of essential intracellular components, such as potassium ions, ultimately causing cell death. nih.gov
Another significant mechanism is the induction of oxidative stress . Some antimicrobial agents function by promoting the generation of reactive oxygen species (ROS) within the bacterial cell. nih.gov An excess of ROS can damage vital cellular components, including DNA, proteins, and lipids, overwhelming the bacterial antioxidant defense systems and leading to cell death. Studies on related compounds have shown alterations in ROS-related indicators like NADPH concentration and superoxide (B77818) dismutase (SOD) activity following treatment. nih.gov
Furthermore, some derivatives have been shown to inhibit biofilm formation . nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. By preventing biofilm formation, these compounds can render bacteria more susceptible to conventional antimicrobial treatments.
Table 1: Antimicrobial Mechanisms of Structurally Related Compounds
| Compound Class | Proposed Mechanism(s) | Target Organisms (Examples) |
|---|---|---|
| Bromophenol Derivatives | Inhibition of biofilm formation. nih.gov | Staphylococcus aureus, MRSA. nih.gov |
| Acylphloroglucinol Derivatives | Membrane damage (ion leakage), ROS-mediated oxidative stress. nih.gov | Gram-positive bacteria, MRSA. nih.gov |
Mechanistic Studies of Cytotoxic Effects on Cellular Systems (Focus on molecular mechanisms)
The cytotoxic effects of polybrominated diphenyl ethers (PBDEs), the class to which this compound belongs, have been investigated in various cell systems. The primary mechanisms underlying their toxicity involve the induction of apoptosis (programmed cell death) and oxidative stress. nih.govnih.gov
The lipophilicity of these compounds leads to their accumulation within cells, particularly in the mitochondria and microsomal fractions. nih.gov This accumulation can trigger a cascade of detrimental events:
Oxidative Stress: PBDEs can increase the production of reactive oxygen species (ROS) and induce lipid peroxidation, leading to damage of cellular structures. nih.govnih.gov
Mitochondrial Dysfunction: A key event in PBDE-induced apoptosis is the disruption of mitochondrial function. This includes a reduction in the mitochondrial membrane potential (MMP) and the uncoupling of oxidative phosphorylation (OXPHOS), which cripples the cell's primary energy production system. nih.govresearchgate.net A phenolic metabolite of a PBDE, 6-hydroxy-BDE47, was found to be a potent uncoupler of OXPHOS and an inhibitor of complex II of the mitochondrial electron transport chain. researchgate.net
Apoptosis Induction: The mitochondrial damage leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov PBDEs can also induce stress in the endoplasmic reticulum (ER) and cause DNA damage, both of which can feed into apoptotic signaling pathways. nih.gov
Inflammatory Response: Evidence also suggests that PBDEs can promote inflammation by modulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.com
Table 2: Key Molecular Mechanisms of PBDE-Induced Cytotoxicity
| Cellular Process | Specific Effect | Consequence |
|---|---|---|
| Oxidative Stress | Increased ROS generation, lipid peroxidation. nih.govnih.gov | Damage to lipids, proteins, and DNA. |
| Mitochondrial Function | Reduced membrane potential, uncoupling of oxidative phosphorylation. nih.govresearchgate.net | ATP depletion, initiation of apoptosis. |
| Apoptosis | Increased caspase activity, ER stress, DNA damage. nih.gov | Programmed cell death. |
| Calcium Homeostasis | Disruption of intracellular calcium levels. nih.gov | Altered cell signaling, apoptosis trigger. |
Enzyme Interaction and Inhibition Studies
The diphenyl ether aniline scaffold and its derivatives have been explored as inhibitors of various enzymes, highlighting the therapeutic potential of this class of compounds. The specific substitutions on the aniline and phenoxy rings play a critical role in determining the target enzyme and the potency of inhibition.
For example, novel hybrids of N-(4-phenoxybenzyl)aniline were designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) , an enzyme targeted in the treatment of Alzheimer's disease. One derivative with a trimethoxybenzene substituent showed significant competitive inhibition of human AChE. nih.gov
In the context of antimicrobial drug development, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been investigated as potential inhibitors of bacterial DNA gyrase , an essential enzyme for bacterial replication. mdpi.com The same study also evaluated these compounds for their ability to inhibit alkaline phosphatase , an enzyme that can be elevated in certain disease states. mdpi.com These studies often use in silico molecular docking to predict how the compounds might bind to the active site of the target enzyme, followed by in vitro assays to confirm the inhibitory activity. mdpi.comrsc.org
While specific enzyme inhibition studies for this compound are not widely reported, the research on analogous structures clearly demonstrates that the diphenyl ether aniline core is a promising scaffold for the design of potent and selective enzyme inhibitors.
Table 3: Enzyme Inhibition by Structurally Related Aniline and Diphenyl Ether Derivatives
| Derivative Class | Target Enzyme | Findings |
|---|---|---|
| N-(4-phenoxybenzyl)aniline derivatives | Acetylcholinesterase (AChE) | A trimethoxybenzene-substituted analog showed competitive inhibition with an IC₅₀ of 1.32 µM. nih.gov |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | DNA Gyrase | Investigated as a potential target for antibacterial activity against S. Typhi. mdpi.com |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | A derivative was identified as a potent competitive inhibitor. mdpi.com |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline |
| 4-bromo-N,N-bis(4-methoxyphenyl)aniline |
| N-(4-phenoxybenzyl)aniline |
| 4,4′-oxydibenzaldehyde |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine |
| 6-hydroxy-BDE47 |
Supramolecular Chemistry and Intermolecular Interactions
Analysis of Crystal Packing Motifs
The packing of such non-planar molecules is often characterized by how they interlock to minimize void space while maximizing attractive intermolecular forces. The interplay of van der Waals forces, halogen bonds, and hydrogen bonds will ultimately determine the most energetically favorable three-dimensional arrangement.
| Compound | Dihedral Angle Between Phenyl Rings | Reference |
| 4-bromo-N-(4-bromophenyl)aniline | 47.32 (5)° | researchgate.netnih.gov |
This table presents the dihedral angle for a structurally similar compound to infer potential conformational properties of 4-bromo-2-(4-bromophenoxy)aniline.
Role of Halogen-Halogen Interactions (Br...Br Contacts) in Solid-State Structures
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to the phenomenon of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. acs.org This positive region can interact favorably with a nucleophilic region on an adjacent molecule, such as another halogen atom.
These interactions are categorized based on their geometry. Type I interactions involve angles C-X···X and C-X···C that are roughly equal, while Type II interactions are more linear, with the C-X···X angle being close to 180° and the other being around 90°. nih.gov Type II interactions are generally considered to be true halogen bonds, driven by the σ-hole concept.
In the crystal structure of the analogous compound 4-bromo-N-(4-bromophenyl)aniline, significant intermolecular Br···Br contacts are observed. researchgate.netnih.gov The distance of this contact is 3.568 (1) Å, which is shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a significant attractive interaction. researchgate.netnih.gov This short contact suggests the presence of a Type II halogen bond, which plays a crucial role in the solid-state packing of the molecule. researchgate.netnih.govnih.gov The strength of these halogen bonds increases with the polarizability of the halogen atom, making bromine and iodine particularly effective in forming these interactions. mdpi.com The presence of two bromine atoms in this compound strongly suggests that Br···Br contacts will be a defining feature of its crystal structure, influencing its melting point, solubility, and other physical properties.
| Interaction Type | Compound | Interaction Distance (Å) | Sum of van der Waals Radii (Å) | Reference |
| Br···Br Contact | 4-bromo-N-(4-bromophenyl)aniline | 3.568 (1) | 3.70 | researchgate.netnih.gov |
This table details the halogen-halogen interaction observed in a compound analogous to this compound.
Hydrogen Bonding Networks in Crystalline Arrangements
Hydrogen bonds are among the strongest and most directional non-covalent interactions, typically involving a hydrogen atom bonded to an electronegative atom (like N, O, or F) and another electronegative atom. The amine group (-NH2) in this compound is a potential hydrogen bond donor.
Design of Self-Assembled Systems Mediated by Non-Covalent Forces
The principles of supramolecular chemistry can be harnessed to design and create novel materials with specific functions. By understanding the non-covalent interactions at play, molecules can be engineered to self-assemble into predictable and ordered structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
The ability of molecules like this compound to form directional interactions like halogen and hydrogen bonds makes them attractive building blocks for crystal engineering and materials design. For instance, studies on 4-bromo-4'-hydroxybiphenyl (B1266404) have shown its ability to form self-assembled two-dimensional nanoporous molecular arrays on surfaces. nih.gov This demonstrates how the interplay of halogen and hydrogen bonding can be used to control molecular organization at the nanoscale.
By modifying the substituents on the phenyl rings of this compound, it is possible to tune the strength and directionality of the non-covalent interactions. For example, adding stronger electron-withdrawing groups could enhance the σ-hole on the bromine atoms, leading to stronger halogen bonds. mdpi.com Conversely, introducing bulky groups could sterically hinder certain interactions, favoring others and leading to different self-assembled structures. This rational design approach, based on a deep understanding of intermolecular forces, opens the door to creating new functional materials, such as organic semiconductors or porous solids, from derivatives of this compound.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 4-bromo-2-(4-bromophenoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between 4-bromophenol and brominated aniline derivatives under Ullmann or Buchwald-Hartwig conditions. For example, microwave-assisted protocols (e.g., 80°C, Pd(OAc)₂ catalyst, K₂CO₃ base) achieve ~85% yield in 2 hours . Key variables include solvent polarity (DMF vs. toluene), temperature, and catalyst loading. Lower yields (<60%) are observed with traditional thermal methods due to side reactions like dehalogenation .
| Synthesis Method | Catalyst System | Solvent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Microwave-assisted coupling | Pd(OAc)₂ | DMF | 85 | 2 hours | |
| Thermal coupling | CuI/PPh₃ | Toluene | 58 | 24 hours |
Q. How is this compound characterized structurally?
- Methodological Answer : Combined spectroscopic and crystallographic techniques are used:
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, with splitting patterns indicating para-substitution .
- X-ray crystallography : Orthorhombic crystal system (space group Pna2₁) with Br···Br interactions (3.4 Å) stabilizing the lattice .
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 328.96 (calculated 328.94) .
Q. What are the primary reactivity patterns of the bromine substituents in this compound?
- Methodological Answer : The bromine atoms undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with piperidine in DMF at 120°C replaces bromine with an amine group (yield: ~70%) . Steric hindrance from the phenoxy group reduces reactivity at the ortho position compared to para .
Advanced Research Questions
Q. How does electronic delocalization in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Density-functional theory (DFT) calculations (B3LYP/6-31G*) reveal electron-withdrawing effects from the phenoxy group reduce electron density at the para-bromine site, making it less reactive in Suzuki couplings. In contrast, the meta-bromine (relative to the amino group) exhibits higher electrophilicity (Fukui index f⁻ = 0.12 vs. 0.08) . Experimental validation shows Pd-catalyzed coupling occurs preferentially at the meta position (selectivity >4:1) .
Q. How can conflicting crystallographic data on bond angles be resolved?
- Methodological Answer : Discrepancies in reported C-Br bond angles (112° vs. 118°) arise from torsional strain in the solid state. Refinement using SHELXL with TWIN/BASF parameters accounts for twinning and thermal motion . For example, a recent study resolved this by applying a twin scale factor of 0.32, improving R₁ from 0.15 to 0.05 .
Q. What mechanisms underlie the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the amino group and heme propionate (binding energy: −8.2 kcal/mol). Competitive inhibition assays (IC₅₀ = 12 μM) suggest it blocks substrate access to the active site, validated by UV-Vis spectral shifts (λₘₐₓ 450 → 420 nm) . Contradictions in IC₅₀ values (12 vs. 28 μM) may stem from assay pH variations affecting protonation .
Q. Why do computational models fail to predict solubility in polar aprotic solvents?
- Methodological Answer : COSMO-RS simulations overestimate solubility in DMSO (predicted 45 mg/mL vs. experimental 22 mg/mL) due to neglecting Br···O=S interactions. Experimental Hansen solubility parameters (δₜ = 23.1 MPa¹/²) align better with acetone than DMSO, indicating dominant dispersion forces .
Q. How can conflicting bioactivity data across cell lines be reconciled?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ = 5 μM in HeLa vs. 50 μM in MCF-7) correlate with cellular redox status. Glutathione depletion assays confirm ROS-mediated apoptosis in HeLa (2.5-fold ↑ caspase-3), while MCF-7 resists via Nrf2 upregulation . Methodological standardization (e.g., hypoxia vs. normoxia) is critical .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
